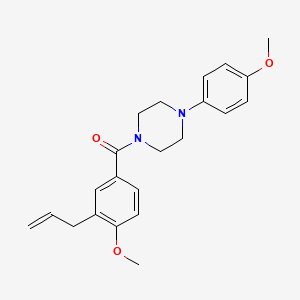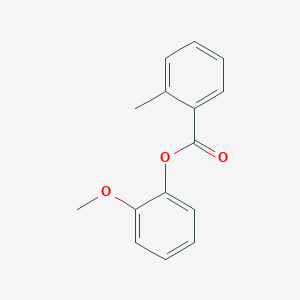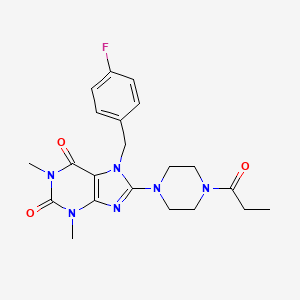![molecular formula C14H15IN2OS B4879129 2-[3-(2-Iodo-4-methylphenoxy)propylsulfanyl]pyrimidine](/img/structure/B4879129.png)
2-[3-(2-Iodo-4-methylphenoxy)propylsulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Iodo-4-methylphenoxy)propylsulfanyl]pyrimidine is an organic compound with the molecular formula C15H17IN2O2S It is a complex molecule featuring a pyrimidine ring substituted with a 2-iodo-4-methylphenoxy group and a propylsulfanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Iodo-4-methylphenoxy)propylsulfanyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-iodo-4-methylphenol with 3-chloropropylsulfanyl pyrimidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Iodo-4-methylphenoxy)propylsulfanyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles, suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the iodine atom could yield a wide range of substituted derivatives.
Scientific Research Applications
2-[3-(2-Iodo-4-methylphenoxy)propylsulfanyl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-Iodo-4-methylphenoxy)propylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(2-Iodo-4-methylphenoxy)propyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone
- 5-(3-Iodo-prop-2-ynyloxy)-2-propylsulfanyl-pyrimidine
Uniqueness
2-[3-(2-Iodo-4-methylphenoxy)propylsulfanyl]pyrimidine is unique due to its specific substitution pattern and the presence of both an iodophenoxy group and a propylsulfanyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(2-iodo-4-methylphenoxy)propylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2OS/c1-11-4-5-13(12(15)10-11)18-8-3-9-19-14-16-6-2-7-17-14/h2,4-7,10H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTYFSNUBKVCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCSC2=NC=CC=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4879055.png)
![2-[(N-allylglycyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879062.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879077.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4879092.png)
![8,9-dimethyl-2-(phenoxymethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879098.png)
![7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B4879101.png)
![Ethyl 4-[4-methyl-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B4879103.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine](/img/structure/B4879105.png)
![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4879113.png)
![3-(cyclohexylmethyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4879119.png)

![(3-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4879125.png)

